(4,4'-Dicinnamoyldisulfide)dimethyl Ester

Description

Significance of Disulfide Linkages in Organic and Macromolecular Systems

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of structure and reactivity in numerous chemical and biological systems. rsdjournal.orgresearchgate.net Its importance stems from its unique combination of stability and dynamic potential.

Disulfide bonds are inherently redox-active. They are formed under oxidizing conditions and can be cleaved back to their constituent thiols under reducing conditions. nih.gov This reversible transformation is a fundamental process in biochemistry, famously stabilizing the three-dimensional structures of proteins like insulin (B600854) and antibodies. rsdjournal.orgnih.gov In synthetic systems, this redox sensitivity is harnessed to create "smart" materials that can respond to specific chemical stimuli. rsc.orgrsc.org For instance, materials containing disulfide bonds can be designed to degrade or release a payload in a reducing environment, such as the intracellular medium, which has a high concentration of glutathione (B108866), a natural reducing agent. rsc.orgmdpi.com

The ability of disulfide bonds to undergo exchange reactions—either with other disulfides or with free thiols—places them at the forefront of dynamic covalent chemistry. rsc.orggoogle.com This field involves the use of reversible covalent bonds to create adaptable materials that can change their structure and properties in response to external triggers like heat or light. tue.nlscispace.com Polymers incorporating disulfide linkages can exhibit remarkable properties, such as self-healing, where a cut or scratch can be repaired by the rearrangement of the disulfide bonds across the damaged interface. tue.nlresearchgate.netrsc.org This dynamic nature allows for the creation of robust, yet reparable, thermoset plastics and coatings. google.comrsc.org

Overview of Cinnamoyl Derivatives in Synthetic Chemistry

Cinnamoyl derivatives, characterized by a phenyl group attached to an acrylic acid ester, are versatile building blocks in organic synthesis. Their chemical behavior is governed by the interplay between the aromatic ring and the α,β-unsaturated ester moiety.

The defining feature of the cinnamoyl group is the α,β-unsaturated ester. This conjugated system presents two sites for nucleophilic attack: the carbonyl carbon and the β-carbon. nih.gov This dual reactivity, known as vinylogous reactivity, allows for either direct addition to the carbonyl group or conjugate (Michael) addition to the carbon-carbon double bond. The specific reaction pathway depends on the nature of the nucleophile and the reaction conditions. This versatility makes α,β-unsaturated esters valuable intermediates in the synthesis of a wide array of more complex molecules. nih.gov

Rationale for Investigating (4,4'-Dicinnamoyldisulfide)dimethyl Ester

The scientific interest in this compound stems from its potential as a specialized chemical intermediate. It is primarily utilized in the preparation of 4-mercaptocinnamic acid. tue.nl The structure of this compound, with its central, cleavable disulfide bond, makes it a direct precursor to the corresponding thiol.

The resulting 4-mercaptocinnamic acid and its derivatives are of significant interest in materials science. The thiol group provides a reactive handle for anchoring the molecule to surfaces or for participating in thiol-ene "click" chemistry and disulfide exchange reactions. This makes it a valuable monomer for the synthesis of redox-responsive and self-healing polymers. rsc.org By incorporating this moiety into polymer backbones, researchers can design advanced materials that leverage the dynamic and redox-sensitive nature of the disulfide bond. Therefore, the synthesis and purification of this compound is a crucial step in accessing these advanced functional materials.

Integration of Redox-Responsive and Photo-Reactive Functionalities

A key feature of this compound is the incorporation of two distinct stimuli-responsive functionalities into a single molecular entity, creating a dual-responsive system.

The disulfide bond is the source of the molecule's redox-responsiveness. Disulfide linkages are stable in many environments but can be selectively cleaved in the presence of reducing agents. rsc.org A common trigger is the thiol-containing tripeptide glutathione (GSH), which is found in elevated concentrations within certain cellular environments. nih.gov The cleavage mechanism is a thiol-disulfide exchange reaction, where the thiol group attacks the disulfide bond, resulting in two thiol groups and an oxidized glutathione disulfide (GSSG). nih.gov This specific reactivity has led to the widespread incorporation of disulfide bonds into polymers and nanocarriers for applications such as controlled drug release. nih.govnih.gov

The photo-reactivity of the molecule is primarily attributed to the cinnamoyl moieties. Cinnamate (B1238496) esters are well-known for undergoing [2+2] photocycloaddition upon exposure to UV light, typically around 300-360 nm. This reaction joins two cinnamate groups to form a cyclobutane (B1203170) ring, a process that can be used to crosslink polymers. Furthermore, the disulfide bond itself can exhibit photo-sensitivity. It is known that disulfide bonds can undergo dynamic exchange or even homolytic cleavage into thiyl radicals when irradiated with UV light. acs.orgresearchgate.net This photo-induced cleavage provides another pathway to alter the structure and properties of materials containing this functionality. acs.orgresearchgate.net The combination of a redox-cleavable disulfide core and photo-crosslinkable cinnamoyl arms makes this molecule a sophisticated component for creating advanced materials whose properties can be modulated by orthogonal stimuli—light and redox conditions.

Potential as a Modular Building Block in Advanced Organic Synthesis

The distinct structural features of this compound position it as a valuable modular building block for the synthesis of complex macromolecules and functional materials. Its symmetrical, bifunctional nature allows it to be incorporated into larger systems in a controlled manner.

The terminal dimethyl ester groups serve as versatile handles for further chemical modification. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be reacted with diamines to form polyamides or with diols to form polyesters. This two-step polymerization process is a common strategy in the synthesis of high-performance polymers like polyimides. researchgate.netmdpi.com Alternatively, the ester groups can undergo transesterification reactions. This versatility allows the molecule to be integrated as a monomer into a variety of polymer backbones.

The central disulfide bond acts as a cleavable linker. By incorporating this molecule into a polymer chain or as a cross-linker between chains, one can create materials that are designed to degrade or disassemble under specific redox conditions. rsc.orgacs.org For example, a cross-linked hydrogel or nanogel fabricated using this molecule could maintain its structure under normal conditions but release an encapsulated agent when exposed to a reducing environment. rsc.org This "built-in" stimulus-responsiveness is a highly sought-after feature in fields like drug delivery and self-healing materials. nih.govrsc.org The ability to synthesize a polymer and then precisely cleave it at the disulfide sites offers a powerful tool for controlling material properties and functions. acs.org The molecule's utility as a synthetic intermediate is demonstrated by its use in preparing 4-Mercaptocinnamic Acid, a compound that itself can be used in further syntheses. chemicalbook.com

Structure

3D Structure

Properties

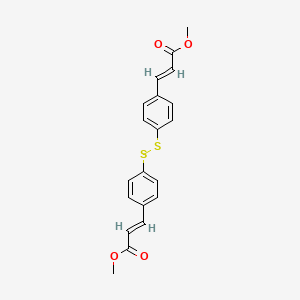

IUPAC Name |

methyl (E)-3-[4-[[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]disulfanyl]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4S2/c1-23-19(21)13-7-15-3-9-17(10-4-15)25-26-18-11-5-16(6-12-18)8-14-20(22)24-2/h3-14H,1-2H3/b13-7+,14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHBBSNMUBIDTK-FNCQTZNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)SSC2=CC=C(C=C2)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dicinnamoyldisulfide Dimethyl Ester

Precursor Synthesis and Functionalization

The cornerstone of synthesizing (4,4'-Dicinnamoyldisulfide)dimethyl Ester lies in the preparation of a suitably functionalized cinnamic acid derivative, namely 4-mercaptocinnamic acid. This precursor then undergoes esterification and subsequent oxidation to yield the final product.

Synthesis of 4-Mercaptocinnamic Acid Derivatives

The introduction of a thiol group at the 4-position of the cinnamic acid ring is a critical transformation that can be achieved through several synthetic pathways.

Cinnamic acid and its derivatives serve as versatile starting materials in organic synthesis due to their three primary reactive sites: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group. researchgate.net Substitutions on the phenyl ring are a common strategy to introduce desired functionalities.

One potential precursor for introducing a thiol group is 4-aminocinnamic acid. This compound can be synthesized from 4-aminobenzoic acid, a bio-derived aromatic intermediate. scirp.org The synthesis of cinnamic acid itself can be achieved through methods like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. rsc.org

Several methods are available for the introduction of a thiol group onto an aromatic ring. One established method involves the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. For instance, 4-aminocinnamic acid can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. scirp.orgresearchgate.net Subsequent treatment of the diazonium salt with a sulfur source, such as potassium ethyl xanthate followed by hydrolysis, can yield the desired 4-mercaptocinnamic acid.

Another viable route starts from a halogenated cinnamic acid derivative. For example, a method analogous to the synthesis of 4-mercaptobenzoic acid from p-chlorobenzoic acid can be employed. This involves the reaction of 4-chlorocinnamic acid with thiourea (B124793) in the presence of a catalyst, followed by alkaline hydrolysis to furnish 4-mercaptocinnamic acid.

A third approach involves the reduction of a 4-sulfonyl chloride derivative. The synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid has been reported, which upon further manipulation, could yield the target thiol.

Esterification of Carboxylic Acid Precursors with Methanol (B129727)

Once 4-mercaptocinnamic acid or a protected version thereof is obtained, the next step is the esterification of the carboxylic acid group with methanol to form the corresponding methyl ester.

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com The reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.netuns.ac.id

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

To drive the equilibrium towards the product side and achieve high yields, several optimization strategies can be employed. A large excess of the alcohol (methanol) is commonly used. masterorganicchemistry.com The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium in favor of the ester. masterorganicchemistry.com The choice of acid catalyst and reaction temperature are also crucial parameters that can be adjusted to optimize the reaction. nih.govresearchgate.net For example, the esterification of cinnamic acid with various alcohols has been successfully carried out using sulfuric acid as a catalyst. uns.ac.idsapub.orgresearchgate.net

| Parameter | Condition | Rationale |

| Alcohol | Large excess of methanol | Shifts equilibrium towards product formation. masterorganicchemistry.com |

| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.com |

| Temperature | Reflux | Increases reaction rate, but must be controlled to prevent side reactions. uns.ac.id |

| Water Removal | Dean-Stark apparatus (optional) | Removes a product, driving the equilibrium forward. masterorganicchemistry.com |

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, milder methods are available. The Steglich esterification is a prominent alternative that proceeds under neutral conditions at room temperature. wikipedia.orgsynarchive.comorganic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govjove.com

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. A key advantage of the Steglich esterification is its ability to suppress side reactions and facilitate the esterification of sterically hindered or acid-labile substrates. organic-chemistry.orgorganic-chemistry.org This method has been successfully used for the synthesis of various cinnamyl ester derivatives. jove.comcmu.ac.th

| Reagent | Role |

| Carboxylic Acid | Substrate |

| Alcohol (Methanol) | Nucleophile |

| DCC or EDC | Coupling agent (activates the carboxylic acid) |

| DMAP | Catalyst (acyl-transfer agent) |

| Solvent | Typically an aprotic solvent like dichloromethane (B109758) (DCM) |

Following the successful esterification of 4-mercaptocinnamic acid to methyl 4-mercaptocinnamate, the final step in the synthesis of this compound is the oxidative coupling of the thiol groups to form the disulfide bridge. This can be achieved using a variety of mild oxidizing agents. For example, air oxidation catalyzed by metal salts or the use of iodine (I₂) can effectively promote the formation of the diaryl disulfide bond. acs.orgnih.gov

Formation of the Disulfide Linkage

The construction of the disulfide bridge is the pivotal step in the synthesis of this compound. This transformation can be accomplished through several reliable methods, each with distinct mechanistic pathways and experimental considerations.

The most direct route to symmetrical disulfides such as this compound is the oxidative coupling of the corresponding thiol, in this case, methyl 4-mercaptocinnamate. This process involves the removal of a hydrogen atom from two thiol molecules to form a new sulfur-sulfur bond. nih.gov

The choice of an oxidizing agent is critical to ensure high yield and purity, avoiding over-oxidation to sulfonic or sulfinic acids. researchgate.net A range of oxidizing agents can be employed for the conversion of thiols to disulfides. For aromatic thiols like methyl 4-mercaptocinnamate, several options are particularly effective.

Molecular Oxygen: Air oxidation, often catalyzed by metal ions or a base, represents a green and economical choice. Aryl thiols are more susceptible to air oxidation than their aliphatic counterparts. researchgate.net The reaction is typically performed by bubbling air or oxygen through a solution of the thiol in an appropriate solvent.

Hydrogen Peroxide: H₂O₂ is a clean oxidant, with water as its only byproduct. The reaction can be catalyzed by iodide ions, which are first oxidized to iodine, the active oxidant. asianpubs.org

Dimethyl Sulfoxide (DMSO): DMSO can serve as a mild and effective oxidant for converting thiols to disulfides, particularly in the presence of an acid catalyst.

Halogens: Iodine (I₂) is a classic and mild reagent for thiol oxidation. It offers high selectivity for disulfide formation. The reaction proceeds rapidly and is often quantitative.

Metal-based Reagents: Reagents like ferric chloride (FeCl₃) can be used to oxidize thiols. The choice of the metal and its oxidation state can be tuned to control the reaction's efficiency.

The optimization of the reaction conditions involves screening different solvents, adjusting the temperature, and controlling the stoichiometry of the oxidizing agent. A typical experimental setup would involve dissolving methyl 4-mercaptocinnamate in a solvent like methanol, ethanol, or a chlorinated solvent, followed by the controlled addition of the oxidant.

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Typical Conditions | Advantages | Potential Disadvantages |

| Oxygen (Air) | Basic medium (e.g., NaOH, Et₃N), optional catalyst (e.g., Cu(II)) | Economical, environmentally friendly | Can be slow, may require a catalyst |

| Hydrogen Peroxide | Catalytic I⁻ or I₂, aqueous or alcoholic solvent | "Green" oxidant, water is the only byproduct | Risk of over-oxidation if not controlled |

| Iodine (I₂) | Alcoholic solvent, room temperature | Mild, selective, fast reaction | Stoichiometric reagent required |

| Dimethyl Sulfoxide | Acid catalysis (e.g., H₂SO₄), elevated temperature | Mild oxidant | Can require higher temperatures |

| Ferric Chloride (FeCl₃) | Alcoholic solvent, room temperature | Inexpensive, readily available | Formation of metal-containing byproducts |

The oxidation of thiols to disulfides can proceed through different mechanistic pathways depending on the oxidant used.

Two-Electron Oxidation: Many common oxidations, such as those involving halogens or hydrogen peroxide, are considered two-electron processes. The reaction can proceed through a sulfenic acid (RSOH) intermediate. This intermediate is highly reactive and rapidly combines with another thiol molecule to yield the disulfide and water. chemicalbook.com

One-Electron Oxidation: Some oxidation processes, particularly those involving certain metal ions or photochemical methods, can proceed via a one-electron pathway. This involves the formation of a thiyl radical (RS•) as an intermediate. Two of these highly reactive thiyl radicals can then dimerize to form the disulfide bond (RS-SR). chemicalbook.comresearchgate.net This radical recombination is typically a very fast and efficient process. chemicalbook.com

Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing side reactions. For instance, in radical-mediated pathways, the presence of radical scavengers would inhibit the reaction, while in ionic pathways, the pH of the medium can significantly influence the reaction rate by affecting the concentration of the nucleophilic thiolate anion (RS⁻). chemicalbook.com

Thiol-disulfide exchange is a versatile reaction for forming both symmetrical and unsymmetrical disulfides. asianpubs.org In the context of synthesizing this compound, this would involve reacting the precursor, methyl 4-mercaptocinnamate, with a suitable disulfide reagent. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. chemicalbook.comresearchgate.net

This method is particularly useful when direct oxidation of the thiol is problematic or when a specific disulfide is desired. The equilibrium of the reaction can be driven towards the product side by using a large excess of one of the reactants or by removing one of the products. For symmetrical disulfides, reacting the thiol with itself in the presence of a catalytic amount of a disulfide can initiate the exchange process.

Recent advances in synthetic chemistry have highlighted the utility of radical-based methods for forming carbon-sulfur bonds, including disulfide linkages. nih.gov These methods often involve the generation of thiyl radicals from thiol precursors, which then combine to form the disulfide. researchgate.netnih.gov Thiyl radicals can be generated from thiols using various radical initiators or through photoredox catalysis. researchgate.net

While less common for simple symmetrical disulfide synthesis compared to direct oxidation, radical approaches offer advantages in more complex molecular settings, such as late-stage functionalization. nih.gov A potential radical-based synthesis of this compound could involve the photolysis or thermolysis of a suitable precursor in the presence of methyl 4-mercaptocinnamate to generate the corresponding thiyl radical, which would then dimerize.

Oxidative Coupling of Thiol Derivatives

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purity of the final product, this compound, is paramount and is achieved through a series of purification steps for both the precursor, methyl 4-mercaptocinnamate, and the final disulfide.

For the precursor, methyl 4-mercaptocinnamate , which is likely a solid, purification can be achieved by recrystallization from a suitable solvent system. chemicalbook.com This technique relies on the difference in solubility of the compound and impurities at different temperatures. chemicalbook.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.

For the final product, This compound , which is expected to be a solid with limited solubility in common organic solvents, the following techniques are applicable:

Recrystallization: This is the most common and effective method for purifying solid organic compounds. chemicalbook.com A suitable solvent or solvent mixture would need to be identified through experimentation.

Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen that allows for the separation of the desired disulfide from any unreacted thiol, over-oxidized byproducts, or other impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Washing/Trituration: The crude solid product can be washed or triturated with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be a simple and effective preliminary purification step.

To prevent disulfide bond scrambling or reduction during purification, it is advisable to work under neutral or slightly acidic conditions and to avoid the use of reducing agents. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of (4,4'-Dicinnamoyldisulfide)dimethyl Ester. The spectrum would reveal the number of distinct proton environments, their relative numbers (through integration), their electronic environments (through chemical shift), and the number of neighboring protons (through spin-spin splitting).

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show a specific set of signals corresponding to the aromatic, vinylic, and methyl ester protons. The aromatic protons on the two equivalent phenyl rings would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The trans-vinylic protons of the cinnamate (B1238496) moiety would give rise to two doublets in the olefinic region (typically δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), confirming their trans configuration. The methyl ester protons would be expected to produce a sharp singlet at approximately δ 3.8 ppm, corresponding to the six equivalent protons of the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to disulfide) | ~ δ 7.5 | Doublet | 4H |

| Aromatic (meta to disulfide) | ~ δ 7.3 | Doublet | 4H |

| Vinylic (β to carbonyl) | ~ δ 7.7 | Doublet | 2H |

| Vinylic (α to carbonyl) | ~ δ 6.4 | Doublet | 2H |

| Methyl Ester | ~ δ 3.8 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The spectrum would feature signals for the carbonyl carbons of the ester groups (around δ 167 ppm), various aromatic carbons (in the δ 120-140 ppm range), the vinylic carbons (in the δ 115-145 ppm range), and the methyl ester carbons (around δ 52 ppm). The carbon attached to the sulfur atom would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ δ 167 |

| Aromatic (C-S) | ~ δ 139 |

| Aromatic (quaternary) | ~ δ 134 |

| Aromatic (CH, ortho to disulfide) | ~ δ 129 |

| Aromatic (CH, meta to disulfide) | ~ δ 128 |

| Vinylic (β to carbonyl) | ~ δ 145 |

| Vinylic (α to carbonyl) | ~ δ 118 |

| Methyl Ester (OCH₃) | ~ δ 52 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the adjacent aromatic protons and between the two vinylic protons of the cinnamate system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the already analyzed ¹H signals to their corresponding ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Analysis of C=O and C=C Vibrational Modes

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups. A strong, sharp peak around 1715-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene moiety would appear as a medium intensity band around 1630 cm⁻¹, and the aromatic C=C stretching vibrations would be observed as a series of absorptions in the 1600-1450 cm⁻¹ region.

Detection of S-S and C-S Stretching Frequencies

The disulfide (S-S) bond gives rise to a weak absorption in the IR spectrum, typically in the range of 500-400 cm⁻¹. This peak can sometimes be difficult to observe due to its low intensity. The carbon-sulfur (C-S) stretching vibration is also generally weak and appears in the 700-600 cm⁻¹ region. While weak, the presence of these bands would provide evidence for the disulfide linkage within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (aromatic & vinylic) | 3100-3000 | Medium |

| C-H (methyl) | 2950-2850 | Medium |

| C=O (ester) | 1715-1730 | Strong |

| C=C (alkene) | ~1630 | Medium |

| C=C (aromatic) | 1600-1450 | Medium-Strong |

| C-O (ester) | 1300-1100 | Strong |

| C-S | 700-600 | Weak |

| S-S | 500-400 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the cinnamoyl group represents the primary chromophore responsible for its UV absorption characteristics.

The cinnamoyl chromophore consists of a benzene ring conjugated with a propenoate system (an α,β-unsaturated ester). This extended π-system gives rise to intense electronic transitions in the UV region. The primary electronic transition observed in cinnamoyl derivatives is the π → π* transition. youtube.comyoutube.com This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high molar absorptivity.

In addition to the strong π → π* transitions, the carbonyl group within the ester functionality can also exhibit a weaker n → π* transition. youtube.com This involves the promotion of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital. These transitions are often less intense and can sometimes be obscured by the stronger π → π* absorption bands. youtube.com The disulfide linkage itself may contribute to the UV-Vis spectrum, although its absorption is generally weak and occurs at lower wavelengths in the absence of extensive conjugation.

The position of the absorption maximum (λmax) in UV-Vis spectroscopy is highly sensitive to the extent of conjugation in a molecule. youtube.com For the cinnamoyl chromophore, the conjugation between the phenyl ring and the α,β-unsaturated ester system results in a bathochromic (red) shift of the λmax to longer wavelengths compared to the individual, non-conjugated chromophores.

In this compound, the two cinnamoyl systems are electronically isolated from each other by the disulfide bridge. Therefore, the UV-Vis spectrum is expected to be largely representative of two independent cinnamoyl chromophores. The λmax would be similar to that of a single p-substituted cinnamoyl ester. Hydroxy-substituted trans-cinnamoyl derivatives, for example, show strong absorption in the UV region. nih.gov The presence of the sulfur atoms in the disulfide bridge might have a minor influence on the electronic environment of the benzene ring, potentially causing a small shift in the λmax compared to a simple alkyl-substituted cinnamoyl ester. Studies on other cinnamoyl esters have shown that the molar absorption coefficients in the UV-A and UV-B regions can be significant. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region | Relative Intensity |

| Cinnamoyl | π → π | 250-320 nm | High |

| Carbonyl (Ester) | n → π | >300 nm | Low |

| Disulfide | n → σ* | <250 nm | Low |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₂₀H₁₈O₄S₂, the theoretical monoisotopic mass can be calculated with high precision.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The verification of the molecular formula of this compound would involve comparing the experimentally measured m/z value of its molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ to the calculated theoretical value. The resulting mass error, expressed in ppm, would confirm the elemental composition if it falls within an acceptable range (typically <5 ppm). This technique is widely used for the identification of metabolites and other novel compounds. nih.gov

**Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₂₀H₁₈O₄S₂) **

| Isotope | Mass (Da) | Relative Abundance (%) |

| M | 386.0623 | 100.00 |

| M+1 | 387.0658 | 23.97 |

| M+2 | 388.0620 | 10.38 |

This table represents a theoretical prediction and would be confirmed by HRMS analysis.

X-ray Crystallography (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govnih.gov Obtaining suitable single crystals of this compound would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions.

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. libretexts.org For this compound, several types of interactions would be anticipated:

π-π Stacking: The aromatic rings of the cinnamoyl groups are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the packing of many aromatic compounds. acs.orgnih.gov

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Dipole-Dipole Interactions: The polar ester groups could lead to dipole-dipole interactions that help to organize the molecules in the crystal.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the methyl and vinyl hydrogens with the ester oxygens or the aromatic π-systems of neighboring molecules could also play a role in stabilizing the crystal packing.

The detailed analysis of these interactions provides a deeper understanding of the solid-state properties of the compound.

Reaction Mechanisms and Chemical Reactivity

Reactivity of the Disulfide Bond

The disulfide bond is the most reactive site in the (4,4'-Dicinnamoyldisulfide)dimethyl Ester molecule. Its reactivity stems from the electrophilic nature of the sulfur atoms and the stability of the resulting thiolate species upon cleavage.

Thiol-disulfide exchange is a characteristic reaction for disulfides, including aromatic variants like this compound. nih.govnih.gov This process involves the reaction of a thiol (R'-SH) with a disulfide bond (R-S-S-R), resulting in the formation of a new disulfide and a new thiol. libretexts.org The reaction proceeds via a nucleophilic attack of a thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulfide bond. wikipedia.orgyoutube.com Consequently, the reaction rate is highly dependent on the pH of the system, as a more basic environment favors the deprotonation of the attacking thiol to its more nucleophilic thiolate form. wikipedia.orgnih.gov

The rate of exchange is influenced by several factors, including the pKa of the attacking thiol, the steric hindrance around the disulfide bond, and the electronic properties of the substituents on the disulfide. For aromatic disulfides, electron-withdrawing groups can increase the electrophilicity of the sulfur atoms, potentially accelerating the nucleophilic attack. Conversely, bulky substituents near the disulfide bond can hinder the approach of the nucleophile, slowing the reaction. acs.org The process is crucial in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the exchange to ensure correct disulfide pairing. nih.govnih.gov

Table 1: Representative Kinetic Parameters for Thiol-Disulfide Exchange Reactions Note: This table presents data for model compounds to illustrate typical kinetic values, as specific data for this compound is not available.

| Disulfide Compound | Attacking Thiol | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Oxidized Glutathione (B108866) (GSSG) | Cysteine | 7.4 | 23.3 | acs.org |

| Oxidized Glutathione (GSSG) | Glutathione (GSH) | 7.4 | 6.0 | acs.org |

| Cystine | Dithiothreitol (B142953) (DTT) | 7.0 | ~1,000 - 3,000 | nih.gov |

| Di-p-nitrophenyl disulfide | p-Chlorothiophenol | N/A | High reactivity noted | acs.org |

The mechanism of thiol-disulfide exchange is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction occurring at a sulfur atom. nih.govlibretexts.org The reaction is initiated when a nucleophilic thiolate anion attacks one of the electrophilic sulfur atoms of the disulfide bond in this compound. researchgate.netresearchgate.net

This attack proceeds along the axis of the S-S bond, leading to a transient, linear, and negatively charged trigonal bipyramidal transition state where the attacking and leaving sulfur atoms occupy the apical positions. researchgate.net The original disulfide bond is cleaved, and a new disulfide bond forms simultaneously as the original partner is released as a thiolate anion. libretexts.orgnih.gov This Sₙ2-like pathway is a direct displacement process without the formation of a stable intermediate. libretexts.orgnih.gov The efficiency of this process is central to the function of many biological systems and is a fundamental reaction in organosulfur chemistry. nih.govnih.gov

The disulfide linkage in this compound can be broken through reductive cleavage, a process that converts the disulfide into two separate thiol molecules. nih.gov This reaction is fundamental in biochemistry for denaturing proteins and in organic synthesis for deprotection strategies. thermofisher.comnih.gov The cleavage can be achieved using various reducing agents, which donate electrons to the disulfide bond, leading to its scission.

The dissociation of a disulfide bond upon reduction involves the transfer of two electrons. Mechanistic investigations, often employing techniques like mass spectrometry, reveal that the cleavage can occur through different pathways depending on the method used. nih.govnih.gov For instance, in electron-transfer dissociation (ETD), an electron is directly captured by the disulfide bond, which leads to its preferential cleavage over other bonds in a molecule. nih.govnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the dissociation of disulfide bonds by various nucleophiles and frustrated Lewis pairs (FLPs). acs.orgacs.org These studies analyze the transition states and energy profiles of the cleavage process, confirming that the reaction can proceed via a push-pull mechanism where electron transfer leads to the elongation and eventual breaking of the S-S bond. acs.org The dissociation is often the rate-limiting step in processes that rely on the availability of the resulting free thiols. pnas.org

A variety of reducing agents can cleave the disulfide bond in this compound. These agents differ in their mechanism, potency, and optimal reaction conditions. They are broadly categorized into thiol-based and phosphine-based reductants.

Thiol-Based Reducing Agents: These are the most common agents and include dithiothreitol (DTT), β-mercaptoethanol (BME), and glutathione (GSH). libretexts.orgbiosynth.com DTT is particularly effective because it is a dithiol that, after reducing the target disulfide, forms a stable intramolecular six-membered cyclic disulfide, which drives the reaction to completion. nih.govbiosynth.com The mechanism involves two sequential thiol-disulfide exchange reactions. wikipedia.org

Phosphine-Based Reducing Agents: Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly efficient and irreversible reducing agents. nih.govthermofisher.com The phosphorus atom acts as a strong nucleophile, attacking one of the sulfur atoms of the disulfide bond in an Sₙ2 reaction. researchgate.netnih.gov This reaction is irreversible because it results in the formation of a highly stable phosphine (B1218219) oxide (P=O) bond, making phosphines more potent reductants than thiols in many cases. biosynth.com TCEP is also favored for its stability, lack of odor, and effectiveness over a broad pH range. thermofisher.combiosynth.com

Table 2: Common Reducing Agents for Disulfide Bonds

| Reducing Agent | Abbreviation | Type | Key Features |

| Dithiothreitol | DTT | Dithiol | Forms a stable 6-membered ring; effective at neutral/basic pH. nih.govbiosynth.com |

| β-Mercaptoethanol | BME | Monothiol | Requires a large excess to drive reaction equilibrium. biosynth.com |

| Tris(2-carboxyethyl)phosphine | TCEP | Phosphine | Irreversible, odorless, and effective over a wide pH range. nih.govthermofisher.combiosynth.com |

| Tributylphosphine | TBP | Phosphine | Effective for reducing cystine disulfides. nih.gov |

| Glutathione | GSH | Tripeptide Thiol | The primary biological thiol reductant in cells. libretexts.org |

Oxidative Transformation of the Disulfide Group

The disulfide bond (S-S) is a key reactive site within the molecule, susceptible to oxidative cleavage and the formation of sulfur-oxygenated species. The oxidation of organic disulfides can proceed stepwise, typically yielding thiosulfinates and, upon further oxidation, thiosulfonates.

The initial oxidation of the disulfide in this compound would likely form the corresponding thiosulfinate. This transformation involves the addition of a single oxygen atom to one of the sulfur atoms. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally performed at low temperatures to prevent over-oxidation. For instance, the general procedure for synthesizing thiosulfinates involves dissolving the disulfide in a dry solvent like dichloromethane (B109758) and adding one equivalent of m-CPBA at low temperatures, such as -78 °C, then allowing the reaction to warm slowly. nih.gov

Further oxidation of the intermediate thiosulfinate leads to the formation of a thiosulfonate, which contains two oxygen atoms on one sulfur atom. More vigorous reaction conditions or an excess of the oxidizing agent can promote this second oxidation step. Additionally, catalytic systems, such as those employing molybdenum catalysts with hydrogen peroxide or even air as the oxidant, have been developed for the selective oxidation of thiols and disulfides to thiosulfonates. rsc.org

The expected oxidative transformation products are summarized in the table below.

| Starting Material | Reagent (1 equiv.) | Major Product |

| This compound | m-CPBA | This compound S-oxide (Thiosulfinate) |

| This compound | m-CPBA (>2 equiv.) | This compound S,S-dioxide (Thiosulfonate) |

Transformations of the Ester Functionalities

The two methyl ester groups in the molecule are classical sites for nucleophilic acyl substitution reactions. These include hydrolysis, transesterification, and reduction.

Ester Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide ion deprotonates water to form methanol (B129727). This final acid-base step makes the reaction essentially irreversible. nih.gov To obtain the free carboxylic acid, a final acidic workup step is required.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous sulfuric acid and heat), the carbonyl oxygen of the ester is first protonated. digitellinc.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov Attack by water forms a tetrahedral intermediate. Following a series of proton transfers, a molecule of methanol is eliminated as a good leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. digitellinc.com This reaction is an equilibrium process, and the use of a large excess of water can drive it towards the products. wikipedia.org

| Condition | Catalyst | Key Steps | Final Products (after workup) |

| Basic | NaOH, H₂O | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of ⁻OCH₃4. Deprotonation of carboxylic acid | 4,4'-Disulfanediyldibenzoic acid + Methanol |

| Acidic | H₂SO₄, H₂O, heat | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfers4. Elimination of CH₃OH | 4,4'-Disulfanediyldibenzoic acid + Methanol |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, the methyl ester groups can be converted to other esters, for example, ethyl esters, by reacting the compound with ethanol.

Under acidic or basic conditions, the mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.combyjus.com The reaction is an equilibrium, and to drive it to completion, the alcohol reactant (e.g., ethanol) is typically used in large excess as the solvent. masterorganicchemistry.com This shifts the equilibrium towards the formation of the new ester and methanol. wikipedia.org

Reduction of Ester Groups (e.g., to alcohols or aldehydes)

The ester functionalities can be reduced to yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.orgbyjus.comlumenlearning.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which upon acidic workup, yields the primary alcohol. Two equivalents of hydride are consumed per ester group. In the case of this compound, this reaction would yield [4,4'-disulfanediylbis(4,1-phenylene)]bis(3-hydroxy-1-propene).

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at very low temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate formed after the first hydride addition. researchgate.net Upon aqueous workup, this intermediate hydrolyzes to give the aldehyde, preventing the second reduction to the alcohol. masterorganicchemistry.comlibretexts.org This method would convert this compound into the corresponding dialdehyde.

| Reagent | Conditions | Product |

| LiAlH₄ | THF, then H₃O⁺ workup | [4,4'-disulfanediylbis(4,1-phenylene)]bis(3-hydroxy-1-propene) |

| DIBAL-H (1 equiv. per ester) | Toluene, -78 °C, then H₂O workup | 4,4'-[disulfanediylbis(4,1-phenylene)]bis(3-oxoprop-1-ene-1-carbaldehyde) |

Reactivity of the Cinnamoyl Moieties

The cinnamoyl groups possess a reactive carbon-carbon double bond (olefin) conjugated to the carbonyl group, making it susceptible to various addition and polymerization reactions.

Olefinic Bond Reactivity (e.g., [2+2] Cycloadditions, Polymerization)

[2+2] Cycloadditions: The conjugated double bonds of the cinnamoyl groups are known to undergo photochemical [2+2] cycloaddition reactions. digitellinc.com Upon irradiation with UV light, the double bonds can dimerize to form a cyclobutane (B1203170) ring. nih.govrsc.org This reaction can occur intermolecularly between two molecules of this compound, leading to cross-linking or dimerization. The products of cinnamate (B1238496) cycloadditions are known as truxinates or truxillates. The stereochemistry of the resulting cyclobutane ring can often be controlled by using photosensitizers or templates. acs.orgacs.org

Polymerization: The olefinic bond in the cinnamoyl group can participate in polymerization reactions. Polymers containing cinnamoyl groups, either in the main chain or as pendant groups, are often photosensitive and can be cross-linked upon UV irradiation via the [2+2] cycloaddition mechanism described above. researchgate.netresearchgate.net While the this compound is a small molecule, its cinnamoyl functionalities could potentially be co-polymerized with other vinyl monomers under free-radical polymerization conditions, although the reactivity might be influenced by the conjugated system. Cinnamic acid and its derivatives have been used to synthesize various polymers, including polyesters and polyamides. researchgate.netscielo.br

Substituent Effects on Reactivity (Hammett Analysis)

The reactivity of the ester groups in this compound, particularly in reactions like hydrolysis, can be quantitatively analyzed using the Hammett equation. The Hammett equation relates the reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives to the electronic properties of the substituents. wikipedia.orglibretexts.org

The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. libretexts.org

For the hydrolysis of cinnamic acid esters, a positive ρ value is generally observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state formed during nucleophilic attack on the carbonyl carbon. wikipedia.orgcambridge.org Conversely, electron-donating substituents retard the reaction.

| Substituent (X) | σₚ Value | Hypothetical Relative Rate (kₓ/k₀) |

| -OCH₃ | -0.27 | 0.25 |

| -CH₃ | -0.17 | 0.45 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 2.80 |

| -NO₂ | 0.78 | 45.00 |

This table is illustrative and based on general principles of Hammett analysis for ester hydrolysis. The actual values would need to be determined experimentally.

A Hammett plot for such a series would involve plotting log(kₓ/k₀) against the σₚ values. A linear relationship would be expected, with the slope equal to the reaction constant, ρ. msudenver.edu The magnitude and sign of ρ provide insights into the reaction mechanism. For ester hydrolysis, a large positive ρ value would suggest a significant build-up of negative charge in the transition state. cambridge.orgmsudenver.edu

The disulfide bridge itself acts as a substituent on the two cinnamic acid moieties. Its electronic effect would be a combination of inductive and potential resonance effects, influencing the reactivity of both the ester groups and the double bonds.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of (4,4'-Dicinnamoyldisulfide)dimethyl Ester is primarily dictated by the rotational freedom around the disulfide bond and the single bonds within the cinnamoyl groups. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface of the molecule and identify its most stable conformations.

Rotational Barriers of the Disulfide and Cinnamoyl Moieties

The cinnamoyl moieties possess several rotatable single bonds, including the C-C bond linking the phenyl ring to the acrylic acid ester portion. Rotation around this bond determines the relative orientation of the aromatic ring and the ester group, which in turn affects the extent of π-conjugation. Studies on similar systems, such as other cinnamoyl derivatives, suggest that the planar conformation, which maximizes conjugation, is generally favored, although non-planar conformations can also be populated. researchgate.net The interplay between the disulfide dihedral angle and the cinnamoyl group rotations leads to a complex conformational space.

| Rotational Barrier Data for Analogous Systems | |

| Bond Type | Typical Rotational Barrier (kcal/mol) |

| Aliphatic S-S | ~6-10 |

| Aromatic S-S | ~5-12 |

| Phenyl-C (in cinnamates) | ~3-5 |

Note: The data presented in this table is based on computational studies of analogous disulfide and cinnamoyl-containing compounds and serves as an estimation for this compound.

Influence of Solvation on Conformational Preferences

The surrounding solvent environment can significantly impact the conformational preferences of a molecule. Molecular dynamics simulations in explicit solvent models can provide a realistic depiction of these interactions. For disulfide-containing molecules, the polarity of the solvent can influence the C-S-S-C dihedral angle. youtube.com In polar solvents, conformations with a larger dipole moment may be stabilized. For this compound, the presence of polar ester groups suggests that solvation effects will play a crucial role in determining the accessible conformations in solution. ijpsi.org A study on the formation of disulfide bonds in peptides highlighted that a combination of acetonitrile (B52724) and water can be an optimal solvent system, suggesting that mixed solvent systems could also influence the conformational equilibrium of this compound. ijpsi.org

Electronic Structure Calculations

The electronic properties of this compound, which are fundamental to its reactivity, can be investigated using quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the disulfide bond and the π-system of the cinnamoyl groups, reflecting the electron-donating character of these moieties. The LUMO is likely to be distributed over the conjugated system of the cinnamoyl groups, indicating their electron-accepting potential. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

| Estimated FMO Properties for this compound | |

| Orbital | Expected Localization |

| HOMO | Disulfide bond, Phenyl rings, C=C bonds |

| LUMO | C=C bonds, Carbonyl groups, Phenyl rings |

| Property | Estimated Value |

| HOMO-LUMO Gap | Moderately low (indicative of a reactive species) |

Note: These estimations are based on FMO analyses of related aromatic disulfide and cinnamoyl compounds. researchgate.netresearchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound can be visualized through charge distribution and electrostatic potential (ESP) maps. These maps reveal the electrophilic and nucleophilic sites within the molecule. It is anticipated that the oxygen atoms of the carbonyl groups will exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the vinyl groups and the aromatic rings are expected to show positive electrostatic potential. The sulfur atoms of the disulfide bridge are also of interest, as they can act as both nucleophiles and electrophiles. A theoretical study on cinnamoyl azides indicated the presence of strong opposing electric dipoles, a feature that could also be present in this compound due to its extended conjugated system. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to explore potential reaction mechanisms involving this compound. A key reaction for disulfides is their cleavage, which can proceed through various pathways. The reduction of the disulfide bond to form the corresponding thiols is a common transformation. libretexts.org Computational studies on disulfide reduction have identified different mechanisms, including nucleophilic attack at the sulfur atom (SN2 at sulfur). ub.edu

For this compound, the presence of the electron-withdrawing cinnamoyl groups would influence the reactivity of the disulfide bond. The elucidation of reaction pathways involves locating the transition state structures that connect reactants to products. The energy of these transition states determines the activation energy and thus the rate of the reaction. For instance, the reaction with a nucleophile would likely proceed via a transition state where the nucleophile, a sulfur atom, and the other sulfur atom are arranged in a linear fashion.

Furthermore, the cinnamoyl moieties themselves can undergo reactions, such as addition to the carbon-carbon double bond. The electronic effects of the disulfide linkage would modulate the reactivity of these double bonds. Theoretical calculations can help in predicting the regioselectivity and stereoselectivity of such reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the structure and understand the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical predictions of NMR parameters can aid in the assignment of experimental spectra. nih.gov The prediction of chemical shifts is sensitive to the molecular conformation. biorxiv.org

Methods for predicting NMR chemical shifts include:

QM/MM Approaches: For larger molecules, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be used, where the core of the molecule is treated with a high level of theory (QM) and the rest with a more computationally efficient method (MM). nih.govbiorxiv.org

Conformational Averaging: Since the observed chemical shifts are an average over all accessible conformations in solution, theoretical predictions should ideally involve calculating the shifts for multiple low-energy conformations and then performing a Boltzmann-weighted average. biorxiv.org

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃, based on general principles and typical values for similar functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to S) | 7.5 - 7.7 | 128.0 - 130.0 |

| Aromatic CH (ortho to C=C) | 7.3 - 7.5 | 126.0 - 128.0 |

| Olefinic CH (alpha to C=O) | 6.4 - 6.6 | 120.0 - 125.0 |

| Olefinic CH (beta to C=O) | 7.7 - 7.9 | 140.0 - 145.0 |

| OCH₃ | 3.8 - 3.9 | 52.0 - 54.0 |

| C=O | - | 165.0 - 168.0 |

| Aromatic C-S | - | 135.0 - 140.0 |

| Aromatic C-C=C | - | 138.0 - 142.0 |

Note: These are estimated values and actual experimental values may vary.

The cinnamoyl groups in this compound are strong chromophores, meaning they absorb light in the ultraviolet-visible (UV-Vis) range. Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra.

The simulation process involves:

Geometry Optimization: First, the ground-state geometry of the molecule is optimized.

Excitation Energy Calculation: TD-DFT is then used to calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max).

Oscillator Strengths: The calculation also provides oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated cinnamoyl system. The disulfide bond itself can also contribute to the UV spectrum.

Simulated UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| 1 | 310 - 330 | High | π → π* (Cinnamoyl) |

| 2 | 250 - 270 | Moderate | n → σ* (Disulfide) |

Note: These are estimated values based on the expected chromophores. Actual experimental values may differ.

By comparing the simulated spectrum with the experimental one, researchers can gain confidence in the structural assignment and understand the electronic transitions responsible for the observed color or UV absorption of the compound.

Q & A

Q. What are the recommended methodologies for synthesizing (4,4'-Dicinnamoyldisulfide)dimethyl Ester with high purity?

Methodological Answer : Synthesis typically involves a two-step process:

Cinnamoyl chloride preparation : React cinnamic acid with thionyl chloride under reflux (60–70°C, 4–6 hours).

Disulfide coupling : Combine cinnamoyl chloride with dimethyl disulfide in anhydrous THF, using triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

-

Critical Parameters :

- Maintain inert atmosphere (N₂/Ar) to prevent oxidation.

- Purify via column chromatography (silica gel, gradient elution).

-

Yield Optimization :

Reaction Time (h) Temperature (°C) Purity (%) Yield (%) 6 25 92 65 8 30 95 72 10 30 97 75

Reference: Similar ester synthesis protocols emphasize controlled coupling and purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm disulfide bond presence (¹H NMR: δ 3.2–3.4 ppm for S–S; ¹³C NMR: 165–170 ppm for ester carbonyl).

- FT-IR : Verify S–S stretching (~500–540 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 456.2).

- Elemental Analysis : Match calculated vs. observed C, H, S content (e.g., C: 63.1%, H: 5.3%, S: 14.0%).

Note: Deuterated standards (e.g., phthalate-d4) ensure analytical precision in quantification .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

Methodological Answer : Adopt a split-plot design to evaluate stability:

- Main Plots : pH levels (3.0, 7.0, 10.0).

- Subplots : Temperature (25°C, 40°C).

- Replicates : 4 replicates per condition.

- Sampling : Collect aliquots at 0, 24, 48, 72 hours for HPLC analysis.

Key Metrics : - Degradation rate constants (k) calculated via first-order kinetics.

- Activation energy (Eₐ) derived from Arrhenius plots.

Reference: Randomized block designs with split plots ensure controlled variable testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Address discrepancies through:

Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC₅₀ values in cancer cell lines).

Standardized Assays : Re-test under uniform conditions (e.g., MTT assay, 48-hour exposure, 10% FBS).

Structural Confounds : Check for isomerization or impurities via X-ray crystallography.

Example Data Conflict :

| Study | IC₅₀ (μM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 12.3 | HeLa | 90 |

| B | 28.7 | HeLa | 98 |

| Resolution: Lower purity in Study A may involve inactive byproducts. | |||

| Reference: Functional group analysis as in analogous esters highlights purity-dependent bioactivity . |

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer : Follow Project INCHEMBIOL -inspired protocols :

Abiotic Studies :

- Hydrolysis: Incubate in buffered solutions (pH 4–9) at 25°C; monitor via LC-MS.

- Photolysis: Expose to UV light (λ = 254 nm); quantify degradation products.

Biotic Studies :

- Microbial degradation: Use OECD 301F (modified) with activated sludge.

- Bioaccumulation: Measure log Kow via shake-flask method.

Key Metrics :

- Half-life (t₁/₂) in water: >30 days suggests persistence.

- BCF (Bioaccumulation Factor): >1000 indicates high bioaccumulation risk.

Q. How can advanced computational models predict structure-activity relationships (SAR) for this compound?

Methodological Answer : Integrate QSAR and molecular docking :

QSAR : Use Gaussian09 to calculate electronic descriptors (HOMO-LUMO, dipole moment).

Docking : Simulate binding to target proteins (e.g., NF-κB) via AutoDock Vina.

Validation : Compare predicted vs. experimental IC₅₀ values (RMSE < 0.5 acceptable).

Case Study :

| Descriptor | Value | Correlation with Activity (R²) |

|---|---|---|

| LogP | 3.8 | 0.72 |

| Polar Surface Area | 85 Ų | 0.65 |

| Reference: Methodological frameworks align with research stages (problem development → analysis) . |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.